tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Description
This compound is a boronic ester derivative featuring a four-membered azetidine ring with a tert-butyl carbamate protecting group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 3-methyl position. Its molecular formula is C₁₈H₂₉BN₂O₅ (molecular weight: 364.25 g/mol) . The azetidine core introduces ring strain, which may enhance reactivity in cross-coupling reactions, while the boronic ester group enables participation in Suzuki-Miyaura couplings for carbon-carbon bond formation . The tert-butyl group serves as a protective moiety for the azetidine nitrogen, improving stability during synthetic procedures. This compound is typically stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronic ester .
Properties
CAS No. |
2296775-61-4 |
|---|---|
Molecular Formula |
C15H28BNO4 |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-9-15(8,10-17)16-20-13(4,5)14(6,7)21-16/h9-10H2,1-8H3 |
InChI Key |
FKAZISMLEIWCES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triflate Precursor
The tert-butyl-protected azetidine scaffold is first functionalized with a trifluoromethanesulfonyl (triflate) group at the 3-position. For example, tert-butyl 3-methyl-3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate can be synthesized via reaction of the corresponding alcohol with triflic anhydride in the presence of a base such as 2,6-lutidine. The methyl group is typically introduced prior to triflation through alkylation or Grignard addition to a ketone intermediate.
Borylation Reaction Conditions
The triflate undergoes borylation using B2Pin2 (1.2–1.5 equiv), potassium acetate (3 equiv), and PdCl2(dppf)2·CH2Cl2 (5 mol%) in 1,4-dioxane at 80–90°C under argon. Key parameters include:
-
Catalyst System : The combination of PdCl2(dppf)2 and 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhances catalytic activity by stabilizing the palladium center during oxidative addition and transmetallation.
-
Solvent : 1,4-Dioxane is preferred for its high boiling point and ability to solubilize both organic and inorganic reagents.
-
Base : KOAc facilitates the formation of the active boronate species by scavenging triflate anions.
A representative procedure yields the target compound in 78–90% after silica gel chromatography. Substituting the triflate with iodide (e.g., tert-butyl 3-iodo-3-methylazetidine-1-carboxylate) achieves similar results but requires longer reaction times (16–24 h).
Azetidine Ring Construction via Cyclization
Alternative methods focus on assembling the azetidine ring with pre-installed functional groups. The Arkivoc protocol for 3-substituted azetidines provides a framework for integrating methyl and boronate moieties during cyclization.
Cyclization of 1-Amino-3-Boronates
Azetidine rings can be formed via intramolecular nucleophilic substitution of 1-amino-3-boronate precursors. For instance, treating 1-amino-2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propane with Boc2O and a base induces cyclization to yield the protected azetidine. This approach avoids late-stage borylation but requires specialized boron-containing building blocks.
Post-Functionalization of Boronate-Containing Azetidines
Radical Methylation
Recent advances in photoredox catalysis enable C–H methylation adjacent to electron-withdrawing groups. Irradiation of tert-butyl 3-borylazetidine-1-carboxylate with a methyl radical source (e.g., dimethylzinc) and a photocatalyst could theoretically install the methyl group, though this remains speculative without direct evidence.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
Catalyst Loading Reduction
Reducing PdCl2(dppf)2·CH2Cl2 loading to 2–3 mol% with added dppf (1–2 mol%) maintains activity while lowering costs.
Chemical Reactions Analysis
Reaction Mechanisms and Types
The compound’s reactivity is governed by its functional groups:
-
Dioxaborolane group (boronic ester): Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides under palladium catalysis.
-
tert-Butyl ester : Acts as a protecting group for the carboxylate, requiring acidic or basic hydrolysis to generate the carboxylic acid .
-
Azetidine ring : A four-membered ring system that may undergo strain-driven reactions, though specific data for this compound is limited.
Suzuki-Miyaura Coupling
The boronic ester moiety reacts with aryl halides (e.g., bromides, chlorides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Example conditions:
-
Solvents : THF or DMF.
-
Temperature : Typically 80–100°C.
-
Outcome : Formation of biaryl or arylated azetidine derivatives.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to release the carboxylic acid:
-
Conditions : Acidic (e.g., TFA/H₂O) or basic (e.g., LiOH/THF) .
-
Outcome : Generation of azetidine-1-carboxylic acid, enabling further reactions.
Substitution Reactions
While not directly observed in the target compound, analogous derivatives with halide groups (e.g., chlorine in pyridine rings) undergo nucleophilic substitution. For the methyl-substituted compound, such reactivity may be limited unless activated by specific conditions (e.g., radical mechanisms).
Medicinal Chemistry
-
Drug discovery : Boronic esters enable cross-coupling to build complex molecules targeting enzymes or receptors.
-
Probes for chemical biology : Potential use in studying boron-containing biochemical interactions.
Materials Science
-
Polymer synthesis : Boron-containing monomers can form boronated polymers with unique electronic or optical properties.
Comparative Structural Analysis
Research Findings and Challenges
-
Synthesis : Analogous compounds require multi-step routes involving boronation, esterification, and cyclization.
-
Purification : Silica gel chromatography is critical for isolating products from by-products.
-
Limitations : The methyl group in the target compound may reduce reactivity compared to substituted analogs (e.g., benzyl or chloropyridine).
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for various transformations:
- Boron Chemistry : The presence of the dioxaborolane group facilitates cross-coupling reactions such as Suzuki-Miyaura reactions. This is particularly useful for forming carbon-carbon bonds in complex organic molecules .
Case Study : A study demonstrated the successful application of this compound in synthesizing complex heterocycles through palladium-catalyzed reactions. The reaction conditions were optimized to yield high purity products with excellent yields .
Medicinal Chemistry
This compound has shown potential in drug discovery and development due to its structural features that may enhance biological activity:
- Pharmacophore Development : The azetidine ring is known for its ability to mimic natural substrates in biological systems. Compounds containing this moiety have been investigated for their activity against various biological targets .
Case Study : Research involving derivatives of tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine revealed promising anti-inflammatory and analgesic activities in preclinical models. The modifications to the azetidine structure significantly impacted the pharmacological profile .
Materials Science
The unique properties of this compound extend to materials science applications:
- Polymer Chemistry : Its reactivity can be harnessed for the development of new polymeric materials with tailored properties. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical strength .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and synthetic differences between the target compound and analogous boronic esters:
Reactivity and Stability
- Steric Effects : The target compound’s 3-methyl substitution imposes greater steric hindrance compared to analogs with boronic esters on flexible chains (e.g., Compound 16) or phenyl rings (e.g., FM-2009). This may slow transmetalation in Suzuki couplings but improve selectivity in congested reaction environments .
- Stability : Pyrazole-containing analogs (CAS 877399-31-0) may exhibit superior hydrolytic stability due to the heterocycle’s electron-withdrawing effects, whereas the target compound requires stringent moisture-free storage .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than pyrazole- or phenyl-substituted analogs due to its methyl group, impacting membrane permeability in biological assays .
- Solubility : Aromatic derivatives (e.g., FM-2009) may exhibit lower aqueous solubility compared to the target compound, which lacks extended conjugation .
Biological Activity
tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H26BN3O4, with a molecular weight of approximately 359.2 g/mol. The compound features a boronate ester group and an azetidine ring, both of which significantly influence its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The boronate ester group can interact with active sites on enzymes, leading to inhibition or modulation of enzymatic pathways. This characteristic suggests potential applications in drug development targeting specific enzymes involved in disease processes.
- Receptor Modulation : The pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues within proteins. This enhances binding affinity and specificity towards various receptors.
- Antimicrobial Activity : Studies have shown that azetidine derivatives often possess antimicrobial properties. This compound may similarly inhibit bacterial growth or disrupt microbial metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study focusing on azetidine derivatives as antitumor agents, compounds structurally similar to this compound demonstrated varying degrees of antiproliferative activity against cancer cell lines. One notable analogue exhibited an IC50 value of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colorectal cancer cells . These findings suggest that modifications to the azetidine structure can lead to enhanced anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving boronic ester formation. A common approach involves coupling azetidine derivatives with pinacol boronic esters under palladium-catalyzed conditions. For example, highlights controlled synthesis strategies using reagents like DMDAAC (dimethyldiallylammonium chloride) and APS (ammonium persulfate) in solvent systems such as dichloromethane. Key steps include:
- Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Boronation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert atmospheres.
- Purification via column chromatography with hexane/ethyl acetate gradients .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Look for distinct signals:
- ¹H NMR : A singlet at ~1.2–1.4 ppm (12H, pinacol methyl groups) and a Boc tert-butyl group at ~1.4 ppm (9H).
- ¹³C NMR : A carbonyl peak at ~155 ppm (Boc group) and boron-adjacent carbons at ~80–85 ppm.
- HPLC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and molecular ion peaks matching the molecular formula C₁₇H₂₇BN₂O₄ .
- FT-IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Q. What safety protocols are critical when handling this boronic ester?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis .
- Handling : Use gloves, protective eyewear, and fume hoods. Avoid heat/sparks (P210) and ensure proper ventilation (P201/P202) .
- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .
Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in cross-coupling reactions?
- Methodological Answer : The boronic ester acts as a transient protecting group and reactive intermediate in Suzuki-Miyaura couplings. It enables:
- Stability : Resists hydrolysis compared to free boronic acids.
- Reactivity : Participates in palladium-catalyzed aryl-aryl bond formation under mild conditions (e.g., aqueous Na₂CO₃, 80°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cross-coupling efficiency with this compound?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos ligands for improved yields.
- Solvent Systems : Use mixed solvents (e.g., DMF/H₂O or THF/H₂O) to balance solubility and reactivity .
- Temperature Gradients : Conduct reactions at 60–100°C and monitor progress via TLC or GC-MS.
- Additives : Include phase-transfer catalysts (e.g., TBAB) to facilitate boronate transfer .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
| Condition | Stability | Evidence |
|---|---|---|
| pH < 5 | Rapid hydrolysis to boronic acid | |
| pH 7–9 | Stable for >24 hours (room temp) | |
| >40°C | Decomposition observed via HPLC |
- Mitigation : Use buffered solutions (pH 7–8) and avoid prolonged heating .
Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during cross-coupling?
- Methodological Answer :
- Ligand Choice : Bulky ligands (e.g., XPhos) reduce undesired β-hydride elimination.
- Oxygen Exclusion : Degas solvents and use Schlenk lines to prevent oxidative deboronation.
- Base Selection : Weak bases (e.g., K₃PO₄) reduce side reactions compared to strong bases like NaOH .
Q. What analytical strategies are recommended for identifying byproducts in complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
